Methyl 1H-benzimidazole-5-carboxylate
Overview
Description
“Methyl 1H-benzimidazole-5-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 1H-benzimidazole-5-carboxylate” involves the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic substitution with 4-methylpiperidine .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-benzimidazole-5-carboxylate” was elucidated using 1H-13C-NMR and LC-MS techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 1H-benzimidazole-5-carboxylate” include the reaction of o-phenylendiamine derivatives with urea, the conversion of oxygen to chlorine at the 2nd position in the presence of POCl3, and the nucleophilic substitution with 4-methylpiperidine .
Physical And Chemical Properties Analysis
“Methyl 1H-benzimidazole-5-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 416.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 48.4±0.3 cm3, and it has 4 H bond acceptors and 1 H bond donor .
Scientific Research Applications
Application in Agriculture
Benzimidazole derivatives, including Methyl Benzimidazole-5-carboxylate, are widely used in agriculture as fungicides . They are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are used to prevent and control various plant diseases caused by fungi .
Application in Medicine
Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Application in Chemistry
Methyl Benzimidazole-5-carboxylate is a chemical compound with the molecular formula C9H8N2O2 . It’s used in the synthesis of other chemical compounds .
Application in Material Science
Some benzimidazole derivatives can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals .
Application in Antiviral Research
Benzimidazole-5-carboxylic acid and its derivatives, including Methyl Benzimidazole-5-carboxylate, are promising agents for hepatitis C virus infections . They have been found to inhibit the replication of the virus, making them potential candidates for antiviral drug development .
Application in Cardiovascular Research
Benzimidazole derivatives have been found to exhibit cardiovascular activities . They can act as vasodilators, reducing blood pressure and potentially helping in the treatment of hypertension .
Application in Cell Analysis Methods
Methyl Benzimidazole-5-carboxylate is used in cell analysis methods . It’s a component of certain reagents used in cell biology research .
Application in Targeted Cancer Therapy
2-substituted benzimidazoles, including Methyl Benzimidazole-5-carboxylate, have shown promise in targeted cancer therapy . They have diverse anticancer activities, and the substitution pattern around the nucleus can affect their mechanisms of action .
Application in Hepatitis C Virus Infections
Methyl Benzimidazole-5-carboxylate and its derivatives are promising agents for hepatitis C virus infections . They have been found to inhibit the replication of the virus, making them potential candidates for antiviral drug development .
Application in Glycoprotein IIb/IIIa Inhibition
Benzimidazole-5-carboxylic acid and its derivatives, including Methyl Benzimidazole-5-carboxylate, have been found to inhibit Glycoprotein IIb/IIIa . This makes them potential therapeutic agents for conditions where Glycoprotein IIb/IIIa plays a role .
Application in Glutaminyl Cyclase Inhibition
Methyl Benzimidazole-5-carboxylate and its derivatives have been found to inhibit Glutaminyl Cyclase . This makes them potential therapeutic agents for conditions where Glutaminyl Cyclase plays a role .
Application in Checkpoint Kinase Inhibition
Methyl Benzimidazole-5-carboxylate and its derivatives have been found to inhibit checkpoint kinase . This makes them potential therapeutic agents for conditions where checkpoint kinase plays a role .
Safety And Hazards
properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHIVYNOVTVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381526 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-benzimidazole-5-carboxylate | |
CAS RN |
26663-77-4 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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